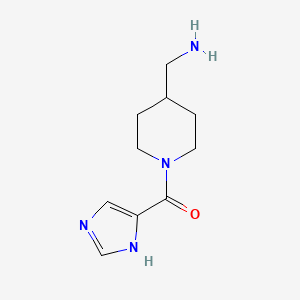

(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

Description

BenchChem offers high-quality (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-5-8-1-3-14(4-2-8)10(15)9-6-12-7-13-9/h6-8H,1-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDJWKGJZVADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and a summary of its therapeutic potential.

Chemical Structure and Properties

The chemical formula for (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone is C11H16N4O, with a molecular weight of approximately 220.27 g/mol. The compound features a piperidine ring and an imidazole moiety, which are known to contribute to its biological activity.

Research indicates that compounds containing piperidine and imidazole structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone has not been fully elucidated; however, similar compounds have shown activity in modulating signaling pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone:

- In vitro Studies : In a study examining various derivatives, it was found that certain piperidine-based compounds exhibited significant cytotoxic effects against lung cancer cell lines (A549 and NCI-H1299) with IC50 values ranging from 4.08 μM to 11.39 μM. These effects were attributed to the disruption of c-Myc-Max interactions, leading to apoptosis induction in cancer cells .

- In vivo Studies : A syngeneic tumor model demonstrated that a related compound achieved a tumor growth inhibition rate of up to 76.4%, indicating strong efficacy in vivo .

Structure-Activity Relationship (SAR)

The biological activity of (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone can be influenced by modifications to its structure. For instance, the presence of electron-withdrawing groups has been shown to enhance the potency of similar compounds against various cancer cell lines .

Case Studies

Several case studies highlight the efficacy of piperidine and imidazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative of the compound showed promising results in patients with refractory lung cancer, leading to further investigations into its application as a targeted therapy .

- Case Study 2 : Another study reported the successful use of related piperidine compounds in combination therapies, enhancing the overall therapeutic outcome for patients with advanced-stage cancers .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone compared to other similar compounds:

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone | 4.08 - 11.39 | A549, NCI-H1299 | Disruption of c-Myc-Max interaction |

| Related Piperidine Derivative | <6 | Various Cancer Lines | Induction of apoptosis |

| Indazole Derivative | 13.62 | SNB-19 | Antiproliferative activity |

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of compounds similar to (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone in the development of antiviral agents. For instance, derivatives have shown promising antiviral activity against various pathogens by targeting specific viral proteins, enhancing their therapeutic efficacy . The structural modifications involving piperidine and imidazole rings have been crucial in optimizing these compounds for better bioactivity.

1.2 Opioid Receptor Agonism

Research has indicated that derivatives of this compound may act as selective delta-opioid receptor agonists. These compounds exhibit anxiolytic and antidepressant-like effects in preclinical models, suggesting their potential utility in treating mood disorders . The pharmacological profile of these derivatives is attributed to their ability to modulate neurotransmitter systems effectively.

Synthesis and Structure-Activity Relationships

2.1 Synthetic Pathways

The synthesis of (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Cyclization Reactions : Utilizing piperidine derivatives along with imidazole moieties.

- Nucleophilic Substitutions : Modifying the substituents on the imidazole ring to enhance biological activity.

This synthetic versatility allows for the creation of a library of compounds with varied pharmacological properties .

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the core structure influence biological activity. For example, variations in the length and branching of alkyl chains on the piperidine nitrogen can significantly affect receptor binding affinities and selectivity . Such insights guide the design of more effective therapeutic agents.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.